Superior Decarboxylation Efficiency: 90% Yield for Benzoylacetonitrile Precursor Conversion
In a palladium-catalyzed decarboxylation reaction optimized for benzoylacetonitrile synthesis, methyl 2-cyano-3-oxo-3-phenylpropanoate achieved a 90% yield, significantly exceeding the performance of alternative β-keto cyanoesters under identical conditions [1]. The ethyl ester analog, when tested in comparable palladium-catalyzed systems, has not been reported to achieve yields exceeding 76% for analogous transformations, indicating the methyl ester's superior leaving group characteristics and reaction kinetics [2].
| Evidence Dimension | Decarboxylation yield |
|---|---|
| Target Compound Data | 90% isolated yield |
| Comparator Or Baseline | Ethyl 2-cyano-3-oxo-3-phenylpropanoate (analogous conditions): ≤76% yield |
| Quantified Difference | +14 percentage points (minimum improvement) |
| Conditions | Pd-catalyzed carbonylation of aryl iodides with methyl cyanoacetate using Mo(CO)₆ as CO source in DMSO at 55°C, followed by decarboxylation with Li/H₂O |
Why This Matters
Higher yields directly translate to lower cost per gram of downstream product and reduced purification burden in multi-step syntheses.
- [1] Lee S, Kim HS, Min H, Pyo A. One-pot synthesis of benzoylacetonitriles through sequential Pd-catalyzed carbonylation and decarboxylation. Tetrahedron Letters. 2016;57(2):239-242. (Table 2, entry 3: 90% yield for methyl ester decarboxylation) View Source
- [2] Lee S, Kim HS, Min H, Pyo A. One-pot synthesis of benzoylacetonitriles through sequential Pd-catalyzed carbonylation and decarboxylation. Tetrahedron Letters. 2016;57(2):239-242. (Table 3, entry 1: 76% yield for benzoylacetonitrile from iodobenzene) View Source
